molecular formula C14H9ClN2O2S B3685416 5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE

5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE

Cat. No.: B3685416
M. Wt: 304.8 g/mol
InChI Key: AFPLAKPMQNRAGD-XYOKQWHBSA-N
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Description

“5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” is a synthetic organic compound that features a thiazolidinedione core. Compounds with this core structure are often studied for their potential biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the Thiazolidinedione Core: This can be synthesized through the reaction of thiazolidine with maleic anhydride under acidic conditions.

    Final Coupling: The final step involves coupling the pyrrole and thiazolidinedione intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups of the thiazolidinedione core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced derivatives of the thiazolidinedione core.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Potential use as a therapeutic agent for diseases such as diabetes and cancer.

Mechanism of Action

The mechanism of action of “5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” likely involves interaction with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammation and cell proliferation.

    Pathways: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an anti-diabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its anti-diabetic properties.

    Troglitazone: An earlier thiazolidinedione compound with similar properties but withdrawn due to safety concerns.

Uniqueness

“5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other thiazolidinedione compounds.

Properties

IUPAC Name

(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-9-3-5-10(6-4-9)17-7-1-2-11(17)8-12-13(18)16-14(19)20-12/h1-8H,(H,16,18,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPLAKPMQNRAGD-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=O)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C/2\C(=O)NC(=O)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
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5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
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5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
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5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
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5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
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5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE

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